DGAT1 Enzymatic Potency: DS-7250 IC₅₀ 0.7 nM vs. PF-04620110 (19 nM), AZD7687 (80 nM), A 922500 (9 nM), and LCQ908 (57–157 nM)
In a cell-free enzymatic assay against recombinant human DGAT1, DS-7250 (2-(3-(4-chlorophenyl)pyrrolidin-3-YL)ethanol) exhibited an IC₅₀ of 0.7 nM [1]. This represents the highest potency among clinically evaluated DGAT1 inhibitors: DS-7250 is 27-fold more potent than PF-04620110 (IC₅₀ 19 nM) [2], 114-fold more potent than AZD7687 (IC₅₀ 80 nM) [3], 13-fold more potent than A 922500 (IC₅₀ 9 nM) , and 81- to 224-fold more potent than LCQ908/pradigastat (IC₅₀ 57–157 nM) . Against mouse DGAT1, DS-7250 retains potency with an IC₅₀ of 1.4 nM [1], compared to A 922500 at 22 nM and PF-04620110 reported only for human enzyme.
| Evidence Dimension | Human DGAT1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | DS-7250: IC₅₀ = 0.7 nM (human DGAT1); 1.4 nM (mouse DGAT1) |
| Comparator Or Baseline | PF-04620110: 19 nM; AZD7687: 80 nM; A 922500: 9 nM; LCQ908: 57–157 nM |
| Quantified Difference | DS-7250 is 13-fold (vs. A 922500) to 114-fold (vs. AZD7687) more potent; 27-fold more potent than closest clinical comparator PF-04620110 |
| Conditions | Cell-free enzymatic assay; recombinant human DGAT1; values obtained from independent published studies across comparable assay formats |
Why This Matters
For researchers requiring maximal target engagement at minimal compound concentrations to reduce off-target liabilities, DS-7250's sub-nanomolar potency distinguishes it from all other DGAT1 inhibitors and may translate to lower required dosing in cellular and in vivo models.
- [1] BindingDB BDBM50523583 / CHEMBL4585408. IC₅₀: 0.7 nM (human DGAT1), 1.4 nM (mouse DGAT1). Assay: Inhibition of recombinant diacylglycerol O-acyltransferase 1. View Source
- [2] Dow, R.L. et al. (2011) 'Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1', ACS Medicinal Chemistry Letters, 2(5), pp. 407–412. doi:10.1021/ml200051p. View Source
- [3] Probes & Drugs. AZD7687. IC₅₀: 80 nM for human DGAT1. Potent, selective, reversible, orally active DGAT1 inhibitor. View Source
